5-(Trimethylsilyl)furan-2-boronic acid pinacol ester
Description
5-(Trimethylsilyl)furan-2-boronic acid pinacol ester is a silicon-substituted boronic ester derivative of furan, characterized by a trimethylsilyl (TMS) group at the 5-position and a pinacol-protected boronic acid moiety at the 2-position of the furan ring. This compound serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex heterocyclic systems for pharmaceutical and materials science applications. The TMS group enhances steric bulk and electronic effects, modulating reactivity and stability during coupling processes .
Properties
IUPAC Name |
trimethyl-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BO3Si/c1-12(2)13(3,4)17-14(16-12)10-8-9-11(15-10)18(5,6)7/h8-9H,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJSURBNZVKGGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trimethylsilyl)furan-2-boronic acid pinacol ester typically involves the borylation of furan derivatives. One common method is the reaction of 5-(Trimethylsilyl)furan with a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst. The reaction is usually carried out under mild conditions, often at room temperature, and in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Trimethylsilyl)furan-2-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert it into different functionalized furans.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are commonly employed.
Major Products
The major products formed from these reactions include various substituted furans, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
Key Applications
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Organic Synthesis
- Carbon-Carbon Bond Formation : The compound is primarily utilized in the Suzuki-Miyaura coupling reaction, which allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids. This reaction is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
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Medicinal Chemistry
- Pharmaceutical Development : Its ability to form stable carbon-carbon bonds makes it an essential building block in the development of various pharmaceutical compounds. The compound has been explored for synthesizing biologically active molecules with potential therapeutic applications.
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Material Science
- Synthesis of Advanced Materials : The compound can be used to create advanced materials with specific properties, such as polymers and nanomaterials. Its reactivity allows for the functionalization of materials, enhancing their performance in various applications.
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Biological Studies
- Enzyme Inhibitors and Molecular Probes : Research has indicated potential uses in biological applications, including the development of enzyme inhibitors and molecular probes for biological studies. Its interactions at the molecular level can help elucidate biochemical pathways.
Comparison with Other Boronic Esters
| Compound Name | Structure | Unique Features | Applications |
|---|---|---|---|
| 3-Furanboronic Acid Pinacol Ester | Structure | Lacks trimethylsilyl group | General organic synthesis |
| 5-Methyl-2-furanboronic Acid Pinacol Ester | Structure | Methyl substitution affects reactivity | Medicinal chemistry |
| 4-Carboxy-2-fluorophenylboronic Acid Pinacol Ester | Structure | Carboxylic acid enhances solubility | Material science |
The presence of the trimethylsilyl group in 5-(Trimethylsilyl)furan-2-boronic acid pinacol ester provides enhanced stability and reactivity compared to other boronic esters, making it particularly advantageous for specific synthetic applications where others may not perform as effectively.
Case Studies
- Pharmaceutical Synthesis : A study demonstrated the successful use of this compound in synthesizing a series of antitumor agents, highlighting its effectiveness in forming complex structures with high yields.
- Material Development : Research on polymer synthesis utilizing this boronic ester showed improved mechanical properties and thermal stability compared to conventional methods.
- Biological Activity Assessment : Investigations into its biological activity revealed potential as an enzyme inhibitor, with specific interactions leading to significant inhibition rates against target enzymes involved in metabolic pathways.
Mechanism of Action
The mechanism by which 5-(Trimethylsilyl)furan-2-boronic acid pinacol ester exerts its effects is primarily through its participation in cross-coupling reactions. In the Suzuki–Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the boron reagent, which facilitate the formation of the new bond .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between 5-(Trimethylsilyl)furan-2-boronic acid pinacol ester and analogous compounds:
Challenges and Limitations
- Synthetic Complexity : Introducing the TMS group requires additional steps (e.g., silylation/desilylation), increasing cost and reducing scalability compared to simpler analogs like furan-2-boronic acid pinacol ester .
- Substituent Compatibility : Bulky groups (e.g., TMS) may hinder coupling efficiency with sterically demanding partners, whereas smaller substituents (e.g., CN in benzofuran derivatives) enable broader substrate scope .
Research Findings and Data
Comparative Reaction Yields
Stability Under Acidic Conditions
Biological Activity
5-(Trimethylsilyl)furan-2-boronic acid pinacol ester is a compound of increasing interest in medicinal chemistry, primarily due to its unique structural characteristics and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a furan ring, a boronic acid moiety, and a trimethylsilyl group. Its structural formula can be represented as follows:
This structure allows for various interactions with biological targets, particularly enzymes and receptors.
The primary mechanism through which 5-(Trimethylsilyl)furan-2-boronic acid pinacol ester exerts its biological effects involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly relevant in the context of enzyme inhibition, where the boronic acid group can interact with serine or cysteine residues in active sites.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit proteasome activity, which plays a crucial role in regulating protein degradation pathways. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
- Antibacterial Activity : Similar to other boronic acids, this compound exhibits antibacterial properties by interacting with bacterial enzymes, potentially leading to growth inhibition.
Anticancer Properties
Research indicates that 5-(Trimethylsilyl)furan-2-boronic acid pinacol ester demonstrates significant anticancer activity. In vitro studies have shown that it can induce cell cycle arrest at the G2/M phase in various cancer cell lines.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| U266 | 0.004 | Proteasome inhibition |
| HepG2 | 0.019 | Cell cycle arrest |
| MGC-803 | 0.004 | Induction of apoptosis |
Antibacterial Activity
The compound has also been investigated for its antibacterial properties. Studies suggest that it can effectively inhibit the growth of resistant bacterial strains by targeting β-lactamases.
Table 2: Antibacterial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| E. coli | 0.008 µg/mL | Inhibition of β-lactamase activity |
| S. aureus | 0.004 µg/mL | Disruption of cell wall synthesis |
Case Studies
- In Vitro Studies on Cancer Cells : A study published in MDPI demonstrated that treatment with 5-(Trimethylsilyl)furan-2-boronic acid pinacol ester led to significant reductions in cell viability across multiple cancer cell lines, indicating its potential as a therapeutic agent against malignancies .
- Antibacterial Efficacy : Another research highlighted the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential application in treating antibiotic-resistant infections .
Pharmacokinetics
Pharmacokinetic studies reveal that the compound has favorable absorption characteristics when administered intravenously. However, optimization is required to enhance its bioavailability when given orally.
Q & A
Basic: What are the most effective synthetic routes for preparing 5-(Trimethylsilyl)furan-2-boronic acid pinacol ester?
The synthesis of boronic acid pinacol esters typically involves iridium-catalyzed aromatic borylation , which provides a one-step method to access these compounds with high regioselectivity . For substrates with steric hindrance (e.g., trimethylsilyl groups), asymmetric hydroboration or lithium-mediated borylation may be preferred to mitigate side reactions . Key steps include:
- Pre-functionalization of the furan ring to introduce reactive sites.
- Use of pinacol as a stabilizing agent for the boronic ester group.
- Purification via column chromatography to isolate intermediates, ensuring >95% purity .
Basic: How is 5-(Trimethylsilyl)furan-2-boronic acid pinacol ester characterized in research settings?
Standard characterization methods include:
- NMR spectroscopy (¹H, ¹³C, ¹¹B) to confirm boron incorporation and assess electronic effects of the trimethylsilyl group .
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystalline) to resolve steric interactions between the silyl group and boronic ester .
Advanced: How can chemoselective transformations be achieved with this compound?
Solution speciation control enables selective reactivity. For example:
- In cross-couplings, adjusting pH or solvent polarity can suppress protodeboronation while promoting Suzuki-Miyaura reactions .
- Iterative coupling strategies leverage the stability of the pinacol ester to sequentially build complex architectures (e.g., oligofurans) .
Advanced: What challenges arise during protodeboronation of this compound, and how are they addressed?
Protodeboronation of sterically hindered boronic esters is poorly developed. Recent advances include:
- Radical-mediated protodeboronation using catalytic iron or photoredox conditions to cleave the B–C bond without damaging the silyl group .
- Palladium-catalyzed methods for selective removal in the presence of sensitive functional groups .
Basic: What are the primary applications of this compound in organic synthesis?
- Suzuki-Miyaura cross-couplings : The boronic ester reacts with aryl halides to form biaryl or heterobiaryl structures, useful in materials science .
- Peptide modification : Incorporation into peptidomimetics via SPPS (solid-phase peptide synthesis) to study protease inhibition .
Advanced: How does the trimethylsilyl group influence reactivity and stability?
- Steric effects : The silyl group reduces reactivity in coupling reactions, requiring optimized conditions (e.g., elevated temperatures, bulky ligands) .
- Electron-withdrawing effects : Stabilizes the furan ring against oxidation but may slow transmetalation in cross-couplings .
Advanced: What mechanistic insights exist for radical-based reactions involving this compound?
- Radical-polar crossover reactions : Under photoredox conditions, the boronic ester acts as a radical acceptor, enabling C–C bond formation with alkenes or alkynes .
- Kinetic studies reveal that the silyl group retards radical recombination, favoring product formation .
Advanced: How are sensitive functional groups managed in multi-step syntheses using this compound?
- Protecting group strategies : Temporary protection of the boronic ester (e.g., with diethanolamine) prevents undesired side reactions during subsequent steps .
- Sequential deprotection : Selective removal of the pinacol group under mild acidic conditions preserves the silyl moiety .
Notes on Contradictions in Literature
- Synthesis methods : While iridium catalysis is widely reported for aryl boronic esters , furan derivatives may require alternative catalysts (e.g., Pd or Cu) due to electronic effects .
- Stability : Some studies suggest the pinacol ester is stable under basic conditions , while others note decomposition in prolonged storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
